Pkh 2 dye
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Overview
Description
Pkh 2 dye is a fluorescent dye that is widely used in scientific research. It belongs to the family of pyridinium-based dyes and has a high affinity for lipid membranes. Due to its unique properties, Pkh 2 dye has found numerous applications in various fields of research, including cell biology, neuroscience, and pharmacology.
Mechanism Of Action
Pkh 2 dye binds to the hydrophobic regions of lipid membranes through electrostatic and hydrophobic interactions. The dye molecules insert themselves between the lipid molecules, resulting in a change in the fluorescence properties of the dye. The binding of Pkh 2 dye to the membrane alters its fluorescence emission spectra, which can be used to monitor the changes in the membrane structure and dynamics.
Biochemical And Physiological Effects
Pkh 2 dye has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with the normal function of the membrane or affect the viability of the cells. Therefore, it is an ideal probe for studying the properties of biological membranes.
Advantages And Limitations For Lab Experiments
The advantages of using Pkh 2 dye in lab experiments include its high sensitivity, selectivity, and ease of use. It can be used to study the properties of both artificial and biological membranes. However, the limitations of Pkh 2 dye include its relatively low photostability and potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of Pkh 2 dye in scientific research. One potential application is the development of new fluorescent probes with improved photostability and sensitivity. Another direction is the use of Pkh 2 dye in drug discovery and development, where it can be used to screen for potential drug candidates that target membrane-associated proteins. Additionally, Pkh 2 dye can be used to study the interactions between different membrane components, such as lipids and proteins, to gain a better understanding of the structure and function of biological membranes.
Synthesis Methods
The synthesis of Pkh 2 dye involves several steps, including the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate, followed by the addition of ammonium acetate and sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain the final product.
Scientific Research Applications
Pkh 2 dye has been extensively used in scientific research to investigate the structure and function of biological membranes. It is commonly used as a membrane probe to study the physical properties of lipid bilayers, such as thickness, fluidity, and polarity. Pkh 2 dye can also be used to monitor the dynamics of membrane-associated proteins and lipids in live cells.
properties
CAS RN |
145687-07-6 |
---|---|
Product Name |
Pkh 2 dye |
Molecular Formula |
C42H64IN2O2- |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
2-[(E,3Z)-3-(3-docosyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-3-propyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C42H63N2O2.HI/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-44-38-30-24-26-32-40(38)46-42(44)34-28-33-41-43(35-4-2)37-29-23-25-31-39(37)45-41;/h23-26,28-34H,3-22,27,35-36H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RMSRBCCWZVMFSJ-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
synonyms |
PKH 2 dye |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.